molecular formula C29H20ClF3N4O3 B10899496 2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 476483-54-2

2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B10899496
CAS No.: 476483-54-2
M. Wt: 564.9 g/mol
InChI Key: GZAYSHJIBWLPTO-UHFFFAOYSA-N
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Description

The compound 2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a polyfunctionalized hexahydroquinoline derivative characterized by:

  • A 4-chloro-3-nitrophenyl group at position 1, providing strong electron-withdrawing effects.
  • A 2-(trifluoromethyl)phenyl substituent at position 4, enhancing lipophilicity and steric bulk.
  • A phenyl group at position 7, contributing to aromatic stacking interactions.

Its structural complexity and substituent diversity make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to nitro and trifluoromethyl groups .

Properties

CAS No.

476483-54-2

Molecular Formula

C29H20ClF3N4O3

Molecular Weight

564.9 g/mol

IUPAC Name

2-amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C29H20ClF3N4O3/c30-22-11-10-18(14-23(22)37(39)40)36-24-12-17(16-6-2-1-3-7-16)13-25(38)27(24)26(20(15-34)28(36)35)19-8-4-5-9-21(19)29(31,32)33/h1-11,14,17,26H,12-13,35H2

InChI Key

GZAYSHJIBWLPTO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N(C(=C(C2C3=CC=CC=C3C(F)(F)F)C#N)N)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Electronic and Steric Effects

Compound A : 2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • Key Differences : Replaces the 4-chloro-3-nitrophenyl group (target) with a simpler 4-chlorophenyl and 3-nitrophenyl.
  • Impact : Reduced electron-withdrawing effects at position 1 may lower binding affinity in polar active sites compared to the target compound .
Compound B : 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • Key Differences : Features a 7,7-dimethyl group instead of phenyl at position 5.
Compound C : 2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • Key Differences: Substitutes nitro with dimethylamino (electron-donating group) at position 3.
  • Impact: Enhanced solubility due to the dimethylamino group but reduced electrophilicity, which may decrease reactivity in electron-deficient environments .

Lipophilicity and Bioavailability

Compound D : 2-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • Key Differences : Incorporates multiple chlorine atoms at positions 1 and 4.

Core Structure Variations

Compound E : 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • Key Differences: Replaces the quinoline core with a chromene scaffold.
  • Impact: Reduced conjugation and altered ring strain may diminish binding to quinoline-specific targets, though chromene derivatives are noted for antioxidant activity .

Table 1: Physicochemical and Structural Comparison

Compound Position 1 Substituent Position 4 Substituent Position 7 Substituent logP* Key Properties
Target Compound 4-Chloro-3-nitrophenyl 2-(Trifluoromethyl)phenyl Phenyl 3.8 High electrophilicity, moderate solubility
Compound A () 4-Chlorophenyl 3-Nitrophenyl Phenyl 3.2 Lower electron withdrawal
Compound B () 3-(Trifluoromethyl)phenyl 4-Nitrophenyl 7,7-Dimethyl 4.1 High steric bulk
Compound C () 4-Chlorophenyl 4-(Dimethylamino)phenyl Phenyl 2.5 Enhanced solubility, reduced reactivity
Compound D () 3,4-Dichlorophenyl 2,4-Dichlorophenyl Phenyl 5.0 High lipophilicity
Compound E () Chromene core Phenyl N/A 2.8 Antioxidant potential

*Predicted using fragment-based methods.

Biological Activity

The compound 2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C30H25ClN4O4C_{30}H_{25}ClN_{4}O_{4} with a molecular weight of approximately 564.96 g/mol . Its structure features a quinoline backbone and multiple functional groups that contribute to its chemical properties and biological interactions.

PropertyValue
Molecular FormulaC30H25ClN4O4
Molecular Weight564.96 g/mol
CAS Number444924-52-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the quinoline core : Utilizing appropriate precursors to construct the quinoline structure.
  • Introduction of functional groups : Employing electrophilic substitution reactions to add amino, nitro, and trifluoromethyl groups.
  • Purification : Techniques such as recrystallization or chromatography are used to isolate the final product with high purity.

Biological Activity

Research indicates that compounds similar to 2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl... exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds within this class have shown significant antimicrobial effects against various pathogens.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity through mechanisms involving apoptosis induction in cancer cells.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing biological pathways related to pain perception and microbial resistance.

Case Studies

Several studies have investigated the biological effects of similar quinoline derivatives:

  • Antimicrobial Studies : A study on related quinoline compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents.
  • Anticancer Research : Research on analogs showed that modifications in the quinoline structure could enhance cytotoxicity against various cancer cell lines .

Interaction Studies

Interaction studies focus on the compound's binding affinity with biological targets such as enzymes or receptors. Modifications to the quinoline structure can significantly influence these interactions:

Modification TypeEffect on Activity
Amino Group SubstitutionIncreased binding affinity
Nitro Group VariationAltered pharmacokinetic properties
Trifluoromethyl AdditionEnhanced lipophilicity

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